6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one
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Overview
Description
6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of multiple fused rings, including thiadiazole, triazole, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of 6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of hydrazonoyl halides with appropriate thiadiazole and triazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine in an ethanol solvent . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple nitrogen atoms in the fused rings makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring and the nitrogen atoms in the heterocyclic rings.
Scientific Research Applications
6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. It may also induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with fused thiadiazole, triazole, and pyrimidine rings, such as:
3,6-Disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also exhibit antimicrobial and antiviral activities.
Thiazolo[4,5-b]pyridines: Known for their medicinal properties, including anticancer and anti-inflammatory activities.
Pyrano[2,3-d]thiazoles: These compounds are used in drug development for their potential therapeutic applications. The uniqueness of 6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one lies in its specific structural arrangement and the resulting diverse chemical and biological properties.
Properties
CAS No. |
100986-92-3 |
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Molecular Formula |
C15H14N6OS |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
11-(4-tert-butylphenyl)-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one |
InChI |
InChI=1S/C15H14N6OS/c1-15(2,3)9-6-4-8(5-7-9)12-19-21-13(22)10-11(18-20-17-10)16-14(21)23-12/h4-7H,1-3H3,(H,17,18,20) |
InChI Key |
QONPSNHDEPCYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)C4=NNN=C4N=C3S2 |
Origin of Product |
United States |
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